molecular formula C17H23N5OS B2844824 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 843633-88-5

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2844824
CAS No.: 843633-88-5
M. Wt: 345.47
InChI Key: HUSPNJMHMWZJHY-UHFFFAOYSA-N
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is an organic compound that features a triazole ring, a cyclohexyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with an appropriate nitrile under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a cycloaddition reaction with cyclohexene.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the triazole-thiol intermediate with 3-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted triazole or aromatic derivatives

Scientific Research Applications

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-amino-1,2,4-triazol-3-ylacetic acid
  • 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole

Uniqueness

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes or hydrophobic pockets in proteins. The sulfanyl linkage provides a versatile site for further chemical modifications, enabling the development of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-6-5-9-14(10-12)19-15(23)11-24-17-21-20-16(22(17)18)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSPNJMHMWZJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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